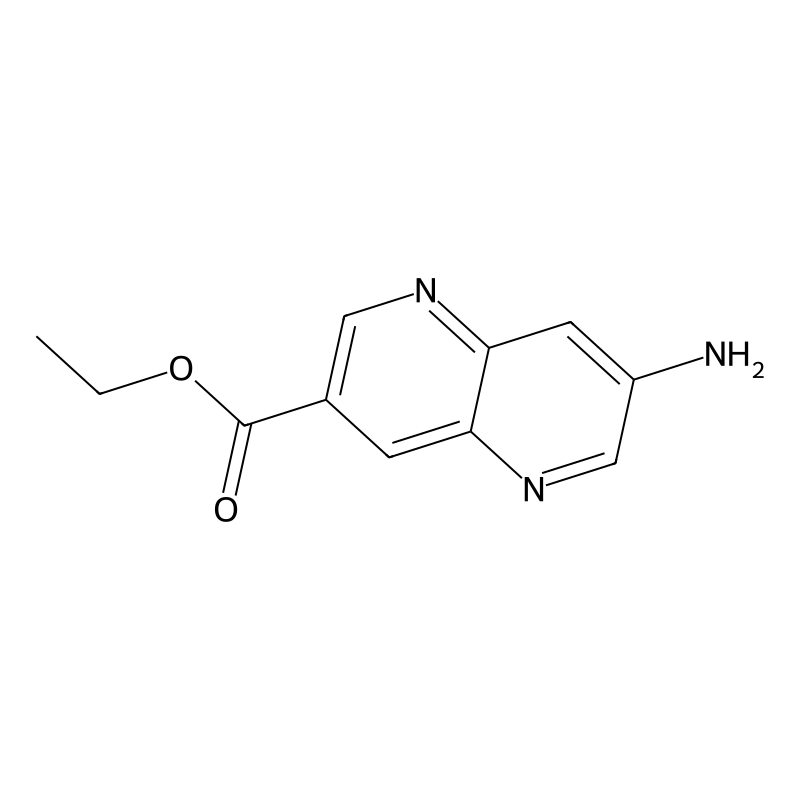Ethyl 7-amino-1,5-naphthyridine-3-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Ethyl 7-amino-1,5-naphthyridine-3-carboxylate is a heterocyclic compound with the molecular formula and a molecular weight of 217.22 g/mol. It features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms in the rings. This compound is characterized by the presence of an ethyl ester group and an amino group at the 7-position of the naphthyridine ring, along with a carboxylate group at the 3-position. Its unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry .
- Esterification: Reacting with alcohols to form esters.
- Amidation: Reacting with amines to form amides.
- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
- Reduction Reactions: The compound may undergo reduction to yield corresponding amines or alcohols.
These reactions allow for the modification of its structure to enhance biological activity or tailor properties for specific applications .
Ethyl 7-amino-1,5-naphthyridine-3-carboxylate exhibits significant biological activity, particularly in:
- Antimicrobial Activity: Studies have shown that it has efficacy against various bacterial strains.
- Anticancer Properties: Preliminary investigations suggest potential anticancer effects, possibly through apoptosis induction in cancer cells.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.
The precise mechanisms of action are an area of ongoing research, but its structural features suggest interactions with biological targets such as enzymes and receptors .
Several synthetic routes have been developed for Ethyl 7-amino-1,5-naphthyridine-3-carboxylate:
- Cyclization Reactions: Starting from appropriate precursors like amino acids or other naphthyridine derivatives, cyclization can be achieved under acidic or basic conditions.
- Esterification: The carboxylic acid derivative can be reacted with ethanol in the presence of acid catalysts to yield the ethyl ester.
- Functional Group Modifications: Various functional groups can be introduced through substitution reactions on the naphthyridine ring.
These methods allow for the efficient synthesis of Ethyl 7-amino-1,5-naphthyridine-3-carboxylate while providing opportunities for further modifications .
The compound has several notable applications:
- Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for new antimicrobial and anticancer drugs.
- Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry.
- Biochemical Studies: Used in studies to understand enzyme interactions and mechanisms of action.
Its versatility makes it a valuable compound in both academic research and industrial applications .
Research into the interaction of Ethyl 7-amino-1,5-naphthyridine-3-carboxylate with biological macromolecules is crucial for understanding its mechanism of action. Studies often focus on:
- Binding Affinity: Investigating how strongly the compound binds to target proteins or enzymes.
- Molecular Docking Studies: Computational simulations help predict how the compound interacts at a molecular level with various targets.
- In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics through animal models to evaluate efficacy and safety.
These studies are essential for advancing its development as a therapeutic agent .
Several compounds share structural similarities with Ethyl 7-amino-1,5-naphthyridine-3-carboxylate. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score | Key Features |
|---|---|---|---|
| Ethyl 8-amino-1,6-naphthyridine-3-carboxylate | 2089648-55-3 | 0.88 | Different position of amino group |
| 4-Amino-1,5-naphthyridine-3-carboxylic acid | 83068-00-2 | 0.93 | Lacks ethyl group |
| 6-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | 1190313-95-1 | 0.95 | Different ring structure |
| 1,5-Naphthyridine-4-carboxylic acid | 79426-14-5 | 0.81 | No amino group |
These compounds differ primarily in their functional groups and positions on the naphthyridine ring. Ethyl 7-amino-1,5-naphthyridine-3-carboxylate stands out due to its unique combination of an ethyl ester and an amino group at specific positions, contributing to its distinctive properties and biological activities .








